Methyl 4-Bromo-7-fluoroindole-3-acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-Bromo-7-fluoroindole-3-acetate typically involves the halogenation of indole derivatives. One common method includes the use of bromine and fluorine reagents to introduce the respective halogen atoms at the desired positions on the indole ring . The reaction conditions often involve the use of solvents like acetonitrile or acetone and may require catalysts such as Selectfluor for fluorination . Industrial production methods may involve biocatalytic approaches to convert indole into halogenated derivatives using microbial cell factories .
Chemical Reactions Analysis
Methyl 4-Bromo-7-fluoroindole-3-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Cycloaddition Reactions: Indole derivatives, including this compound, can participate in cycloaddition reactions to form complex heterocyclic structures.
Scientific Research Applications
Methyl 4-Bromo-7-fluoroindole-3-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to various receptors, influencing biological processes . The halogen atoms may enhance the compound’s reactivity and binding properties, contributing to its biological activities .
Comparison with Similar Compounds
Methyl 4-Bromo-7-fluoroindole-3-acetate can be compared with other halogenated indole derivatives, such as:
- 5-Iodoindole
- 4-Fluoroindole
- 7-Chloroindole These compounds share similar structural features but differ in their halogenation patterns, which can influence their chemical reactivity and biological activities . The unique combination of bromine and fluorine in this compound may offer distinct advantages in specific applications .
Properties
Molecular Formula |
C11H9BrFNO2 |
---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
methyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H9BrFNO2/c1-16-9(15)4-6-5-14-11-8(13)3-2-7(12)10(6)11/h2-3,5,14H,4H2,1H3 |
InChI Key |
CQAQIJDVOJGUTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
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